

A Comparative In Vitro Toxicity Guide: 2-tert-Butoxyethanol and Its Metabolites

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Compound of Interest

Compound Name: **2-tert-Butoxyethanol**

Cat. No.: **B042023**

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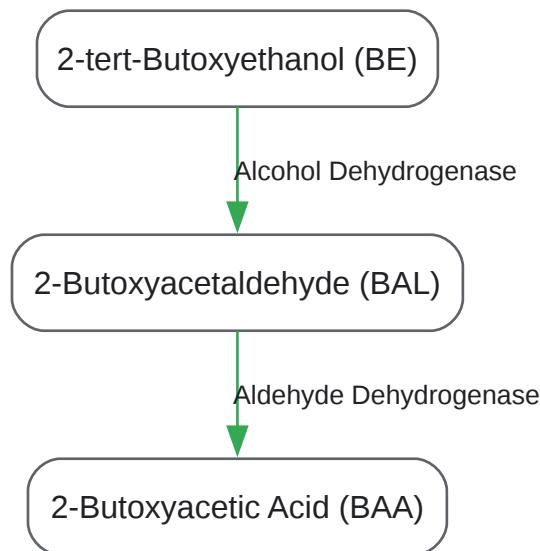
This guide provides an objective comparison of the in vitro toxicity of **2-tert-butoxyethanol** (also known as 2-butoxyethanol, BE) and its primary metabolites, 2-butoxyacetaldehyde (BAL) and 2-butoxyacetic acid (BAA). The information presented herein is compiled from various scientific studies and is intended to assist in the evaluation of the toxicological profiles of these compounds.

Executive Summary

2-tert-Butoxyethanol undergoes metabolic activation to more toxic compounds. The available in vitro data indicates that the aldehyde metabolite, 2-butoxyacetaldehyde (BAL), is significantly more cytotoxic than the parent compound. The primary metabolite, 2-butoxyacetic acid (BAA), is considered the principal agent responsible for the hematotoxicity observed in vivo, although direct comparative in vitro cytotoxicity data with the other metabolites is limited. The genotoxic potential of **2-tert-butoxyethanol** and its metabolites appears to be low. Similarly, direct induction of oxidative stress by the parent compound and its acid metabolite has not been consistently observed in vitro.

Metabolic Pathway of 2-tert-Butoxyethanol

The metabolism of **2-tert-butoxyethanol** is a critical factor in its toxicity. It is primarily metabolized in the liver via a two-step oxidation process.



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Metabolic activation of **2-tert-Butoxyethanol**.

Comparative In Vitro Toxicity Data

The following tables summarize the available quantitative data for the in vitro toxicity of **2-tert-Butoxyethanol** and its metabolites. It is important to note that the data are compiled from different studies using various cell lines and experimental conditions, which may limit direct comparability.

Cytotoxicity

Compound	Cell Line	Assay	Endpoint	Result	Citation
2-tert-Butoxyethanol (fresh)	Opossum Kidney (OK)	Cell Viability	-	No toxic effect up to 1 mg/mL	[1]
2-tert-Butoxyethanol	Human Promyelocytic (NB4)	Growth Inhibition	IC50 (96h)	0.1 mM	[2]
2-tert-Butoxyethanol	Mouse Factor-Dependent (DA1)	Growth Inhibition	IC50 (48h)	0.08 mM	[2]
2-Butoxyacetaldehyde (BAL)	Opossum Kidney (OK)	Cell Viability	EC50 (24h)	15 µg/mL	[1]

Note: The EC50 value for BAL is approximately 70-fold lower than that of stored BE containing BAL, indicating its significantly higher cytotoxic potential[1]. A direct IC50 or EC50 value for BAA in a comparable in vitro cytotoxicity assay was not identified in the reviewed literature.

Genotoxicity

The available literature suggests a low genotoxic potential for **2-tert-butoxyethanol** and its metabolites.

Compound	Cell Line	Assay	Result	Citation
2-tert-Butoxyethanol	Chinese Hamster Ovary (CHO-AS52)	Mutagenicity	Not mutagenic	[3]
2-Butoxyacetaldehyde (BAL)	Chinese Hamster Ovary (CHO-AS52)	Mutagenicity	Not mutagenic	[3]
2-tert-Butoxyethanol	Multiple in vitro and in vivo assays	Genotoxicity	No significant genotoxic activity	[4]

Oxidative Stress

Direct evidence for the induction of oxidative stress by **2-tert-butoxyethanol** and its metabolites in vitro is limited.

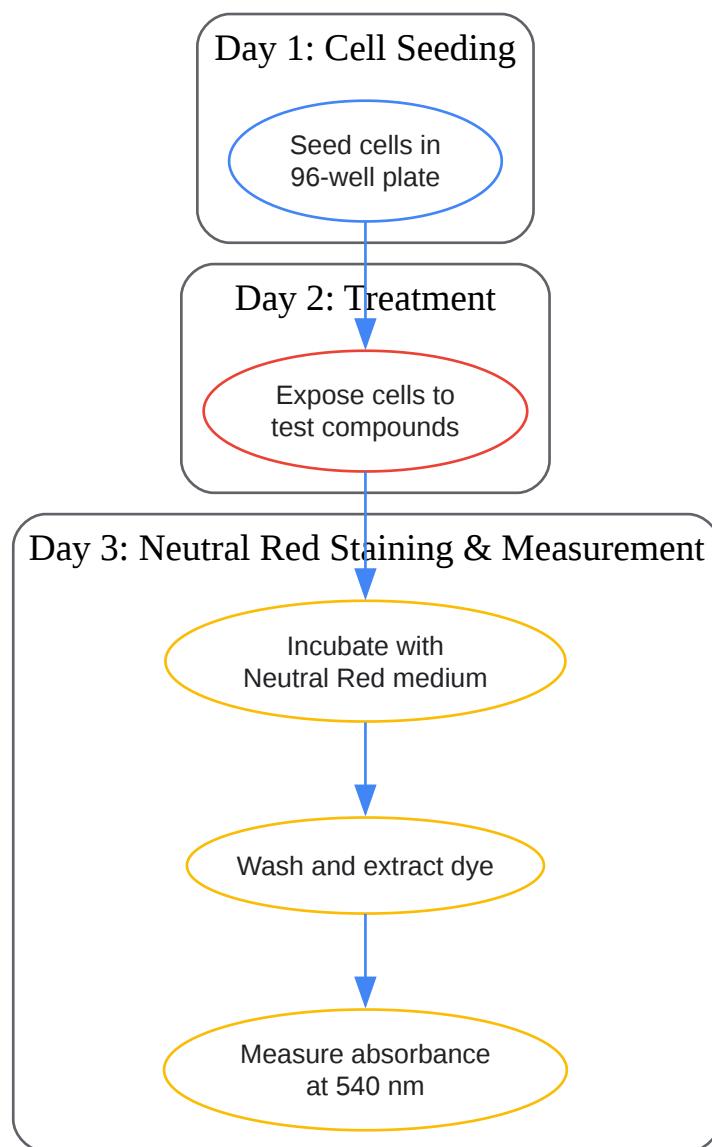
Compound	Cell Line	Assay	Result	Citation
2-tert-Butoxyethanol	Rat and Mouse Hepatocytes	Oxidative DNA damage, Lipid peroxidation	No induction of oxidative stress	[5]
2-Butoxyacetic Acid (BAA)	Rat and Mouse Hepatocytes	Oxidative DNA damage, Lipid peroxidation	No induction of oxidative stress	[5]

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below.

Cytotoxicity Assays

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.



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